BAY-958

CDK9 inhibition kinase selectivity GSK3 off-target

BAY-958 (LDC526) is the lead compound for atuveciclib, offering unparalleled CDK9 selectivity (52–>2000x over CDK1-7). Its unique benzyl sulfonamide triazine scaffold ensures specific modulation of transcriptional elongation without confounding cell cycle arrest. Use as a positive control for in vivo xenograft studies (MOLM-13 T/C=0.12–0.16) or benchmark for novel CDK9 inhibitors.

Molecular Formula C17H16FN5O3S
Molecular Weight 389.4 g/mol
Cat. No. B605961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-958
SynonymsBAY-958;  BAY 958;  BAY958; 
Molecular FormulaC17H16FN5O3S
Molecular Weight389.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H16FN5O3S/c1-26-15-8-12(18)5-6-14(15)16-20-10-21-17(23-16)22-13-4-2-3-11(7-13)9-27(19,24)25/h2-8,10H,9H2,1H3,(H2,19,24,25)(H,20,21,22,23)
InChIKeyMGCPJSMHKDVTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-958: High-Selectivity PTEFb/CDK9 Lead Inhibitor for Targeted Oncology Research


BAY-958 (also known as LDC526) is a triazine-based, ATP-competitive, orally active PTEFb/CDK9 inhibitor [1]. It served as the lead compound for the clinical candidate atuveciclib (BAY-1143572) [1]. BAY-958 demonstrates potent inhibition of CDK9/CycT1 (IC50 = 5–11 nM) and exhibits high selectivity over other CDK family members (e.g., 52-fold over CDK2, >900-fold over CDK6/7) . The compound shows in vitro antiproliferative activity against multiple cancer cell lines and in vivo efficacy in mouse xenograft models .

BAY-958 Procurement Rationale: Why Generic CDK9 Inhibitor Substitution Risks Experimental Failure


In-class CDK9 inhibitors exhibit divergent selectivity profiles, physicochemical properties, and pharmacokinetic (PK) behavior that critically impact experimental outcomes. BAY-958's specific benzyl sulfonamide triazine scaffold confers a unique kinase selectivity window (e.g., 52- to >2000-fold over CDK1-7) and a distinct DMPK signature (low oral bioavailability, high efflux ratio) [1]. Swapping BAY-958 for another CDK9 inhibitor (e.g., atuveciclib, enitociclib) without accounting for these quantifiable differences can lead to misinterpretation of target engagement, cellular potency, or in vivo efficacy [1].

BAY-958 Head-to-Head Quantitative Differentiation: Key Evidence for Scientific Selection


BAY-958 vs. Atuveciclib: Benchmarking CDK9 Selectivity and Off-Target GSK3 Activity

BAY-958 demonstrates a broader kinase selectivity window within the CDK family compared to its clinical derivative atuveciclib (BAY-1143572). In head-to-head enzymatic assays, BAY-958 exhibits 52-fold selectivity over CDK2, while atuveciclib shows ~100-fold selectivity [1]. Notably, atuveciclib retains off-target inhibition of GSK3α/β (IC50 = 45 nM / 87 nM) , whereas published data for BAY-958 do not report GSK3 activity, suggesting a cleaner off-target profile for this lead compound [1].

CDK9 inhibition kinase selectivity GSK3 off-target

BAY-958 vs. Enitociclib: Comparative CDK9 Inhibitory Potency and Cellular Activity

BAY-958 (CDK9 IC50 = 5 nM) exhibits comparable enzymatic potency to enitociclib (BAY-1251152, CDK9 IC50 = 3 nM) [1]. However, cellular antiproliferative activity in MOLM-13 cells reveals a 10-fold difference: BAY-958 IC50 = 280 nM versus enitociclib IC50 = 29 nM . This disparity highlights that enzymatic potency does not directly translate to cellular efficacy and underscores the need for compound-specific cellular validation.

CDK9 inhibition cellular antiproliferation MOLM-13

BAY-958 vs. Atuveciclib: Divergent Oral Pharmacokinetics and Bioavailability in Rat

BAY-958 and atuveciclib display markedly different oral pharmacokinetic profiles in rat. BAY-958 exhibits low oral bioavailability (F = 10%) and a high Caco-2 efflux ratio (15) [1]. In contrast, atuveciclib, optimized for DMPK properties, shows improved oral bioavailability (F = 54%) and reduced efflux . These data confirm that BAY-958 is not a suitable substitute for in vivo oral dosing studies where high systemic exposure is required, whereas it remains a valuable tool for in vitro and short-term ex vivo applications.

oral bioavailability PK rat Caco-2 permeability

BAY-958 In Vivo Antitumor Efficacy Despite Poor Oral Bioavailability: MOLM-13 Xenograft Data

Despite low oral bioavailability (10%), BAY-958 hydrochloride demonstrates significant in vivo antitumor activity in the MOLM-13 AML xenograft model when administered orally. Daily dosing at 30 mg/kg and 40 mg/kg yields treatment-to-control (T/C) ratios of 0.16 and 0.12, respectively [1]. This indicates that even with suboptimal PK, BAY-958 achieves sufficient target coverage to exert a therapeutic effect, underscoring its utility as a tool compound for in vivo proof-of-concept studies where high dosing can compensate for poor exposure.

xenograft MOLM-13 in vivo efficacy T/C ratio

BAY-958 Selectivity Over Pan-CDK Inhibitor Roniciclib: A Focused vs. Broad CDK Inhibition Profile

Roniciclib (BAY 1000394) is a pan-CDK inhibitor with IC50 values against CDK1 (7 nM), CDK2 (9 nM), CDK4 (11 nM), CDK7 (25 nM), and CDK9 (5 nM) . In contrast, BAY-958 exhibits >52- to >2000-fold selectivity over CDK1-7, providing a much narrower targeting window . This class-level distinction means BAY-958 enables specific interrogation of CDK9-dependent transcription, whereas roniciclib induces broader cell cycle arrest, confounding interpretation of CDK9-specific phenotypes.

CDK selectivity pan-CDK inhibitor off-target

BAY-958 Optimal Application Scenarios: Evidence-Backed Use Cases for Targeted CDK9 Research


In Vitro Mechanistic Dissection of CDK9-Dependent Transcription Elongation

BAY-958's high selectivity for CDK9 over other CDKs (52- to >2000-fold) makes it the preferred tool for experiments where transcriptional elongation must be modulated without confounding cell cycle arrest [1]. Use BAY-958 in RNA Pol II ChIP-seq, nascent RNA sequencing (e.g., PRO-seq), or gene expression profiling to specifically map CDK9-regulated transcriptional programs [1].

In Vivo Xenograft Efficacy Studies as a Positive Control Compound

Despite its poor oral bioavailability, BAY-958's robust antitumor activity in MOLM-13 xenografts (T/C ratios of 0.12–0.16) [1] validates its use as a positive control in CDK9-targeted in vivo efficacy studies. Oral dosing at 30–40 mg/kg with the hydrochloride salt is recommended to overcome PK limitations [1].

Benchmarking Novel CDK9 Inhibitors or PROTACs in Cellular Assays

BAY-958 provides a well-characterized reference compound for comparative cellular studies. Its IC50 of 280 nM in MOLM-13 cells and 1 µM in HeLa cells serve as benchmarks for assessing the relative potency of newly developed CDK9 inhibitors or PROTAC degraders.

Ex Vivo Studies in Primary Chronic Lymphocytic Leukemia (CLL) Samples

BAY-958 exhibits cytotoxic activity against CLL cells in vitro and reduces MCL-1 protein levels [2]. It has demonstrated efficacy in reducing splenic human CLL burden in xenografted NSG mice [2]. These properties position BAY-958 as a valuable tool for ex vivo target validation and pharmacodynamic studies in primary CLL patient samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-958

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.